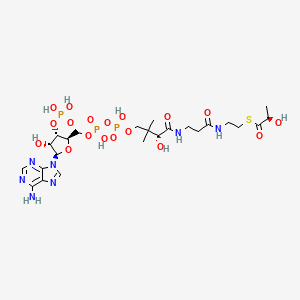

(R)-lactoyl-CoA

Beschreibung

Eigenschaften

Molekularformel |

C24H40N7O18P3S |

|---|---|

Molekulargewicht |

839.6 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxypropanethioate |

InChI |

InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12-,13-,16-,17-,18+,22-/m1/s1 |

InChI-Schlüssel |

VIWKEBOLLIEAIL-AGCMQPJKSA-N |

Isomerische SMILES |

C[C@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Emerging Biological Significance of (R)-Lactoyl-CoA: A Technical Guide for Researchers

Abstract

(R)-Lactoyl-coenzyme A (Lactoyl-CoA) is a reactive thioester metabolite that has recently transitioned from a niche intermediate in bacterial fermentation pathways to a molecule of significant interest in mammalian cell biology, particularly in the fields of epigenetics, oncology, and immunology. This technical guide provides a comprehensive overview of the current understanding of (R)-lactoyl-CoA's biological significance, with a focus on its role as a key substrate for lysine lactoylation, a novel post-translational modification (PTM). We consolidate quantitative data on its cellular abundance, detail experimental protocols for its study, and present key signaling and metabolic pathways in which it is implicated. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this emerging area of metabolism and cellular regulation.

Introduction: From Bacterial Metabolism to Mammalian Epigenetics

For decades, this compound was primarily recognized for its role in microbial metabolism, specifically in the acrylate pathway of propanoate fermentation in bacteria such as Clostridium propionicum.[1][2] In this context, it is an intermediate in the conversion of lactate to propionate. However, the landscape of lactoyl-CoA research has been dramatically reshaped by the discovery of lysine lactoylation (Kla), a histone and non-histone PTM that directly links cellular metabolic states, particularly high glycolytic flux, to epigenetic regulation.[3][4]

The central hypothesis that has emerged is that lactoyl-CoA, derived from the abundant metabolite lactate, serves as the donor for this modification.[4] This has profound implications for understanding how metabolic reprogramming, a hallmark of cancer and inflammatory responses, can directly impact the chromatin landscape and gene expression programs. This guide will delve into the known functions of this compound, the methodologies to study it, and its burgeoning role in health and disease.

Biological Roles and Significance

The biological importance of this compound in mammals is intrinsically linked to the function of lysine lactoylation. This PTM is emerging as a critical regulator in various cellular processes.

A Substrate for Lysine Lactoylation

The most significant role attributed to lactoyl-CoA in mammalian cells is that of a lactyl group donor for the enzymatic lactoylation of lysine residues on proteins, most notably histones. This process is catalyzed by acyltransferases, with the histone acetyltransferase p300/CBP being a key "writer" of this mark. While p300 is a promiscuous enzyme, its ability to utilize lactoyl-CoA links the cellular lactate pool to epigenetic regulation. Histone lactylation, particularly on H3K18, is associated with transcriptional activation.

Role in Cancer Metabolism and Progression

Cancer cells exhibit profound metabolic reprogramming, characterized by the Warburg effect, which leads to high levels of lactate production even in the presence of oxygen. This lactate can be converted to lactoyl-CoA, which then fuels histone lactylation to drive the expression of genes involved in tumor progression, proliferation, and metastasis. Lactylation has been implicated in various cancers, including hepatocellular carcinoma, non-small cell lung cancer, and prostate cancer, often correlating with poor prognosis.

Regulation of Immunity and Inflammation

Lysine lactoylation, and by extension lactoyl-CoA, plays a pivotal role in regulating the phenotype and function of immune cells, particularly macrophages. In pro-inflammatory (M1) macrophages, a delayed "lactate clock" leads to histone lactylation that promotes a switch towards an anti-inflammatory (M2-like) phenotype, which is crucial for the resolution of inflammation and wound healing. This process involves the transcriptional activation of genes like Arg1. Dysregulation of this pathway is implicated in inflammatory diseases and the tumor microenvironment, where M2-like tumor-associated macrophages (TAMs) can promote tumor growth.

Emerging Roles in Neurobiology

The brain is a highly metabolic organ, and lactate is a key metabolite in astrocyte-neuron metabolic coupling. While research is still in its early stages, there is growing interest in the potential role of lactoyl-CoA and lysine lactoylation in neuroinflammation and neurodegenerative diseases. Alterations in CoA metabolism have been linked to several neurodegenerative disorders, and the potential for lactate-driven epigenetic changes in neural cells presents a new avenue for investigation in diseases like Alzheimer's and Parkinson's.

Quantitative Data on this compound

The quantification of lactoyl-CoA in mammalian systems has been a critical step in substantiating its biological role. Due to its low abundance compared to other short-chain acyl-CoAs, sensitive mass spectrometry techniques are required.

| Parameter | Value | Cell/Tissue Type | Reference |

| Concentration | 1.14 x 10⁻⁸ pmol/cell | HepG2 cells | |

| 0.011 pmol/10⁶ cells | HepG2 cells | ||

| 0.0172 pmol/mg wet weight | Mouse heart tissue | ||

| Relative Abundance | ~30-250 times lower than acetyl-CoA, succinyl-CoA, and propionyl-CoA | HepG2 cells | |

| Comparable to crotonyl-CoA | HepG2 cells | ||

| LC-MS Detection Limit | 0.002 pmol per sample (0.2 fmol on column) | N/A | |

| LC-MS Linear Range | 0.03 pmol to 500 pmol per sample (R² > 0.998) | N/A |

Key Metabolic and Signaling Pathways

The biological activity of this compound is best understood through the pathways in which it is produced and consumed.

Proposed Mammalian Biosynthesis of Lactoyl-CoA and Role in Histone Lactoylation

In mammalian cells, the synthesis of lactoyl-CoA from lactate is an area of active investigation. Several enzymes have been proposed to catalyze this reaction, linking glycolysis to epigenetic regulation via histone lactoylation by p300/CBP.

References

- 1. Protocol to study the genomic profile of histone lactylation with CUT&RUN assay in tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl post-translational modification of proteins by metabolites in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate and lactylation in macrophage metabolic reprogramming: current progress and outstanding issues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insight into the roles of lactylation in macrophages: functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Landscape of Lactoyl-CoA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relatively recent discovery of lactoyl-CoA as a key metabolic intermediate has opened up a new frontier in our understanding of cellular regulation. This technical guide provides an in-depth exploration of the discovery, history, and metabolic pathways associated with lactoyl-CoA. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this burgeoning field. The guide details the pivotal discovery of lysine lactylation as a novel post-translational modification and the subsequent identification and quantification of lactoyl-CoA in mammalian systems. It delineates the dual proposed mechanisms for lysine lactylation: an enzymatic pathway involving lactoyl-CoA and lysine acetyltransferases such as p300/CBP, and a non-enzymatic route proceeding through lactoylglutathione, a product of the methylglyoxal pathway. This document provides detailed experimental protocols for the quantification of lactoyl-CoA and the analysis of protein lactylation, alongside a historical perspective that includes early research into bacterial lactoyl-CoA metabolism. Quantitative data are summarized in structured tables, and key metabolic and signaling pathways are visualized through diagrams to facilitate a deeper understanding of this critical metabolic nexus.

A Brief History of Lactoyl-CoA: From Bacterial Metabolism to a Key Epigenetic Regulator

The journey to understanding lactoyl-CoA's role in mammalian cells has been a long and winding one, with its roots in early microbiological studies. For decades, lactoyl-CoA was primarily studied in the context of bacterial anaerobic fermentation. Organisms such as Clostridium propionicum and Megasphaera elsdenii were known to utilize the "acrylate pathway" to convert lactate to propionate, with lactoyl-CoA serving as a key intermediate.[1][2][3] In this pathway, propionyl-CoA transferase facilitates the formation of lactoyl-CoA from lactate.[4] Subsequently, lactoyl-CoA dehydratase, a key enzyme in this process, catalyzes the conversion of lactoyl-CoA to acryloyl-CoA.[2]

The paradigm shifted dramatically in 2019 when Zhang and colleagues published a landmark paper in Nature describing a novel histone post-translational modification: lysine lactylation (Kla). This seminal work demonstrated that the metabolite lactate, long considered a mere byproduct of glycolysis, could serve as a precursor for a histone mark associated with changes in gene expression, particularly in the context of M1 macrophage polarization. The study proposed that this modification was enzymatic and dependent on the presence of lactoyl-CoA, implicating the histone acetyltransferase p300 as a potential "writer" of this new epigenetic mark.

This discovery spurred a flurry of research into the source and significance of lactoyl-CoA in mammalian cells. A critical step forward came in 2020 when Varner et al. reported the first quantitative measurements of lactoyl-CoA in mammalian cells and tissues using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). Their work confirmed the existence of endogenous lactoyl-CoA and provided a robust methodology for its detection and quantification, paving the way for further investigation into its physiological and pathological roles. Concurrently, another study proposed a parallel, non-enzymatic pathway for lysine lactylation, suggesting that lactoylglutathione, derived from the glycolysis byproduct methylglyoxal, could also act as a lactyl group donor.

These foundational discoveries have established lactoyl-CoA as a critical signaling molecule that links cellular metabolism, particularly glycolysis, with epigenetic regulation and protein function. The ongoing exploration of lactoyl-CoA metabolism holds significant promise for understanding and targeting diseases with a strong metabolic component, such as cancer, inflammatory disorders, and metabolic syndrome.

The Dual Origins of Lysine Lactylation: Enzymatic and Non-Enzymatic Pathways

The lactylation of lysine residues on proteins, a key downstream event of lactoyl-CoA metabolism, is thought to occur through two distinct mechanisms: an enzymatic pathway mediated by lactoyl-CoA and a non-enzymatic pathway involving lactoylglutathione.

The Enzymatic Pathway: Lactoyl-CoA as a Substrate for Lysine Acetyltransferases

The primary enzymatic pathway for lysine lactylation involves the direct transfer of a lactyl group from lactoyl-CoA to the ε-amino group of a lysine residue on a target protein. This reaction is catalyzed by enzymes known as lysine acetyltransferases (KATs), which exhibit promiscuous activity with various acyl-CoAs.

The histone acetyltransferases p300 (also known as KAT3B) and CBP (CREB-binding protein, also known as KAT3A) have been identified as major "writers" of lysine lactylation. In vitro transcription assays have demonstrated that lysine lactoylation is dependent on the presence of both p300 and lactoyl-CoA. While detailed kinetic parameters of p300 and CBP with lactoyl-CoA are still being elucidated, molecular docking studies suggest a specific and efficient binding of lactoyl-CoA to the active site of p300, similar to its preferred substrate, acetyl-CoA. Other KATs, including TIP60 (KAT5) and HBO1 (KAT7), have also been implicated in mediating lactylation of specific protein targets.

The formation of lactoyl-CoA from lactate in mammalian cells is an area of active investigation, as a dedicated lactoyl-CoA synthetase has not yet been identified. It is hypothesized that existing acyl-CoA synthetases or CoA transferases may facilitate this conversion.

The Non-Enzymatic Pathway: A Role for the Methylglyoxal Pathway and Lactoylglutathione

A parallel, non-enzymatic mechanism for lysine lactylation has been proposed, which originates from the detoxification of the reactive glycolytic byproduct, methylglyoxal (MGO). In this pathway, MGO spontaneously reacts with glutathione (GSH) to form hemithioacetal, which is then converted to S-D-lactoylglutathione (LGSH) by the enzyme glyoxalase 1 (GLO1). LGSH can then act as a donor for the non-enzymatic transfer of a D-lactyl group to lysine residues. The hydrolysis of LGSH by glyoxalase 2 (GLO2) to D-lactate and GSH competes with this non-enzymatic lactylation. This pathway is particularly relevant under conditions of high glycolytic flux, where MGO production is elevated.

Signaling Pathways and Logical Relationships

The interplay between glycolysis, the methylglyoxal pathway, and the subsequent enzymatic and non-enzymatic lactylation of proteins creates a complex regulatory network. The following diagrams, generated using the DOT language, illustrate these key pathways and relationships.

Quantitative Data Summary

The quantification of lactoyl-CoA has revealed it to be a low-abundance metabolite compared to other short-chain acyl-CoAs. The following tables summarize the key quantitative findings from seminal studies.

Table 1: Concentration of Lactoyl-CoA and Other Acyl-CoAs in Mammalian Cells and Tissues

| Metabolite | Concentration in HepG2 cells (pmol/106 cells) | Concentration in Mouse Heart (pmol/mg wet weight) |

| Lactoyl-CoA | 0.011 ± 0.003 | 0.0179 ± 0.0153 |

| Acetyl-CoA | 10.644 ± 1.364 | 5.77 ± 3.08 |

| Propionyl-CoA | 3.532 ± 0.652 | 0.476 ± 0.224 |

| Succinyl-CoA | 25.467 ± 2.818 | Not Reported |

| Crotonoyl-CoA | 0.032 ± 0.015 | Not Reported |

Data are presented as mean ± standard deviation.

Table 2: Relative Abundance of Lactoyl-CoA

| Comparison Tissue/Cell Type | Acyl-CoA Compared To | Fold Lower Abundance of Lactoyl-CoA | Reference |

| HepG2 Cells | Acetyl-CoA | ~968-fold | |

| HepG2 Cells | Propionyl-CoA | ~321-fold | |

| HepG2 Cells | Succinyl-CoA | ~2315-fold | |

| HepG2 Cells | Crotonoyl-CoA | ~3-fold | |

| Mouse Heart | Acetyl-CoA | ~322-fold | |

| Mouse Heart | Propionyl-CoA | ~27-fold |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lactoyl-CoA metabolism.

Quantification of Lactoyl-CoA by LC-HRMS

This protocol is adapted from Varner et al. (2020).

5.1.1. Materials and Reagents

-

Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold

-

Acetonitrile (ACN), LC-MS grade

-

Isopropanol (IPA), LC-MS grade

-

Potassium phosphate monobasic (KH2PO4), 100 mM, pH 4.9

-

Glacial acetic acid

-

Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)

-

Lactoyl-CoA standard

-

Isotopically labeled internal standard (e.g., 13C315N1-pantothenate-derived acyl-CoAs)

5.1.2. Sample Preparation from Cultured Cells

-

Aspirate culture medium from adherent cells on a 10 cm plate.

-

Immediately add 1 mL of ice-cold 10% TCA to the plate.

-

Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

-

Spike the sample with the internal standard.

-

Sonicate the sample on ice (e.g., 12 pulses of 0.5 seconds).

-

Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

-

Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS analysis.

5.1.3. Sample Preparation from Tissues

-

Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

-

Weigh the frozen tissue (~10 mg).

-

Homogenize the frozen tissue in an appropriate extraction buffer, such as a mixture of acetonitrile and isopropanol (e.g., 3:1 v/v), containing the internal standard.

-

Sonicate the homogenate on ice (e.g., 60 pulses of 0.5 seconds).

-

Add 100 mM KH2PO4 (pH 6.7) and vortex.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube, acidify with glacial acetic acid, and proceed with SPE cleanup if necessary.

5.1.4. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column (e.g., Acquity UPLC BEH C18). The mobile phases typically consist of an aqueous solution with a weak acid (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent like acetonitrile. A gradient elution is used to separate the acyl-CoAs.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. For high-resolution mass spectrometry (HRMS), monitor the accurate mass of the [M+H]+ ion for lactoyl-CoA (m/z 840.1436). For tandem mass spectrometry (MS/MS), select the precursor ion (m/z 840.1) and monitor for characteristic product ions.

-

Quantification: Generate a standard curve using a serial dilution of the lactoyl-CoA standard. Normalize the peak area of endogenous lactoyl-CoA to the peak area of the internal standard and quantify using the standard curve.

In Vitro Histone Lactylation Assay

This protocol is a general guideline for assessing the lactyltransferase activity of enzymes like p300/CBP.

5.2.1. Materials and Reagents

-

Recombinant p300 or CBP enzyme

-

Histone H3 or H4 peptides or full-length histones

-

Lactoyl-CoA

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

-

Anti-lactyllysine antibody

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

SDS-PAGE gels and western blotting apparatus

-

Chemiluminescent or fluorescent detection reagents

5.2.2. Assay Procedure

-

Set up the reaction mixture in a microcentrifuge tube:

-

Reaction buffer

-

Histone substrate (e.g., 1-5 µg)

-

Lactoyl-CoA (e.g., 50-100 µM)

-

Recombinant p300/CBP enzyme (e.g., 100-500 ng)

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the anti-lactyllysine primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent or fluorescent substrate and an appropriate imaging system.

Conclusion and Future Directions

The discovery of lactoyl-CoA as a key player in a novel post-translational modification has fundamentally altered our understanding of lactate's role in cellular physiology. No longer just a metabolic waste product, lactate, through its conversion to lactoyl-CoA, is now recognized as a critical signaling molecule that directly links the metabolic state of a cell to its epigenetic landscape and proteomic function. The dual pathways of enzymatic and non-enzymatic lysine lactylation provide a nuanced mechanism for cellular regulation in response to metabolic shifts.

This technical guide has provided a comprehensive overview of the history, discovery, and metabolic pathways of lactoyl-CoA. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers entering this exciting field.

Many questions, however, remain to be answered. The identity of the mammalian enzyme(s) responsible for converting lactate to lactoyl-CoA is a critical missing piece of the puzzle. A deeper understanding of the substrate specificity and kinetic parameters of p300/CBP and other potential lactyltransferases is needed to fully appreciate the dynamics of enzymatic lactylation. Furthermore, the interplay and relative contributions of the enzymatic and non-enzymatic pathways in different cellular contexts and disease states warrant further investigation.

The exploration of lactoyl-CoA metabolism and lysine lactylation is poised to yield significant insights into the pathogenesis of a wide range of diseases, including cancer, inflammatory disorders, and metabolic diseases. The development of therapeutic strategies targeting the enzymes involved in lactoyl-CoA synthesis and utilization holds great promise for novel treatments for these conditions. The continued investigation into this fascinating area of metabolism will undoubtedly uncover new layers of complexity in cellular regulation and open up new avenues for therapeutic intervention.

References

- 1. Lactate and Acrylate Metabolism by Megasphaera elsdenii under Batch and Steady-State Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate reduction in Clostridium propionicum. Purification and properties of lactyl-CoA dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Role of (R)-Lactoyl-CoA in Cellular Signaling: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the emerging role of lactoyl-CoA in cellular signaling, with a focus on its function as a key mediator of lysine lactoylation, a recently discovered post-translational modification (PTM). We delve into the enzymatic and non-enzymatic pathways of lactoyl-CoA formation, its downstream effectors, and the subsequent impact on gene expression and cellular processes. This document synthesizes current literature to provide quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

A Note on Stereochemistry: The predominant physiological enantiomer of lactate in mammals is L-lactate, which gives rise to L-lactoyl-CoA or (S)-lactoyl-CoA. Consequently, the majority of current research on lactoylation in mammalian systems focuses on this isomer. While bacterial enzymes that utilize (R)-lactoyl-CoA exist, this guide will primarily focus on the role of the more extensively studied L-lactoyl-CoA in mammalian cellular signaling, while acknowledging the existence and potential roles of its (R)-enantiomer.

Introduction: Lactoyl-CoA as a Signaling Metabolite

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, primarily recognized for their roles in energy production and lipid biosynthesis.[1] However, a growing body of evidence highlights their function as signaling molecules that link the metabolic state of a cell to the regulation of protein function and gene expression through lysine acylation.[2] In this context, lactoyl-CoA has emerged as a critical acyl donor for a novel post-translational modification known as lysine lactoylation.[1][3]

This modification is particularly significant as it directly connects glycolysis and the production of lactate—a metabolite once considered a metabolic waste product—to epigenetic regulation.[1] Conditions that lead to elevated lactate levels, such as the Warburg effect in cancer, hypoxia, and inflammatory responses, are associated with increased histone lactoylation, which in turn modulates gene expression programs. For instance, in M1 macrophages, a "lactate clock" has been proposed, where the delayed accumulation of histone lactylation following bacterial challenge leads to the expression of homeostatic genes involved in wound healing, such as Arg1.

This guide will explore the multifaceted role of lactoyl-CoA in these signaling cascades, from its synthesis to its ultimate impact on cellular function.

Formation of Lactoyl-CoA

The generation of lactoyl-CoA in mammalian cells is a topic of active investigation, with evidence supporting both enzymatic and non-enzymatic pathways.

Enzymatic Synthesis

While a dedicated lactoyl-CoA synthetase has not been fully characterized in mammalian biochemistry, recent studies have identified existing enzymes that can perform this function.

-

Acetyl-CoA Synthetase 2 (ACSS2): This enzyme, known for converting acetate to acetyl-CoA, has been identified as a bona fide lactoyl-CoA synthetase. In the context of brain tumors, EGFR activation leads to ERK-mediated phosphorylation of ACSS2, its translocation to the nucleus, and subsequent formation of a complex with lysine acetyltransferase 2A (KAT2A), where it produces lactoyl-CoA for histone lactylation.

-

GTP-specific Succinyl-CoA Synthetase (GTPSCS): Also known as SUCLG2, this enzyme has been identified as a nuclear lactoyl-CoA synthetase. The crystal structure of GTPSCS in complex with L-lactate has been resolved, providing mechanistic insights into this activity. In glioma, GTPSCS collaborates with the acetyltransferase p300 to regulate histone lactylation and promote proliferation.

Non-Enzymatic Formation

An alternative route for the generation of lactoylated proteins and potentially lactoyl-CoA involves the glyoxalase system and the intermediate S-D-lactoylglutathione (LGSH).

-

From Lactoylglutathione (LGSH): The glycolytic byproduct methylglyoxal is converted to LGSH by glyoxalase 1 (GLO1). LGSH can then non-enzymatically transfer its lactyl group to lysine residues on proteins. Furthermore, a spontaneous S-to-S acyl transfer from LGSH to Coenzyme A has been demonstrated, yielding lactoyl-CoA. This pathway suggests that LGSH, and not just intracellular lactate, is a key driver of lactoylation.

The interplay between these enzymatic and non-enzymatic pathways in generating the cellular pool of lactoyl-CoA is an area of ongoing research.

Figure 1: Pathways of Lactoyl-CoA Formation and Lysine Lactoylation.

Regulation and Function of Lysine Lactoylation

The lactoylation of lysine residues is a dynamic process regulated by "writers," "erasers," and "readers," analogous to other well-characterized PTMs like acetylation.

Writers: Installing the Mark

The enzymes responsible for transferring the lactyl group from lactoyl-CoA to lysine residues are primarily histone acetyltransferases (HATs), demonstrating their broader acyltransferase activity.

-

p300/CBP: The transcriptional coactivators p300 and its paralog, CREB-binding protein (CBP), are major writers of lysine lactoylation. Overexpression of p300 increases histone lactylation levels, while its knockdown has the opposite effect.

-

GCN5: A member of the GNAT family of acetyltransferases, GCN5 has also been shown to function as a writer of lysine lactoylation.

Erasers: Removing the Mark

The removal of lysine lactoylation is catalyzed by histone deacetylases (HDACs).

-

Class I HDACs (HDAC1-3): These enzymes have been identified as robust delactylases both in vitro and in cells. They are capable of removing both L- and D-lactoyl groups from lysine residues.

-

Sirtuins (SIRT1-3): These NAD+-dependent deacetylases also exhibit delactylase activity, although they are generally less efficient than HDAC1-3.

Readers: Interpreting the Mark

"Reader" proteins recognize and bind to specific PTMs, translating the modification into downstream cellular signals. The identification of lactoylation readers is an emerging area of research.

-

Bromodomain-containing proteins: Due to the structural similarity between lactylation and acetylation, bromodomains, which are known acetyl-lysine readers, have been investigated for their ability to bind lactoylated lysines.

-

TRIM33: A screen of 28 bromodomains identified TRIM33 as a novel reader of histone lactoylation. A unique glutamic acid residue in its binding pocket confers this specificity.

-

-

Other potential readers:

-

Brg1: This bromodomain-containing protein has been shown to interact with H3K18la, influencing cell reprogramming.

-

DPF2: Identified through photoaffinity probes, Double PHD Fingers 2 is a specific reader of H3K14la.

-

YEATS domains: While primarily known as readers of acetylation and crotonylation, the potential for YEATS domains to recognize lactoylation is an area for future investigation.

-

Downstream Signaling and Cellular Consequences

The primary consequence of this compound-dependent lysine lactoylation is the regulation of gene expression. Histone lactoylation is generally associated with active chromatin and the stimulation of transcription.

-

Macrophage Polarization: As mentioned, histone lactoylation plays a role in the late phase of M1 macrophage polarization by inducing homeostatic gene expression.

-

Somatic Cell Reprogramming: The transcription factor Glis1 promotes a metabolic shift towards glycolysis, leading to increased lactate and H3K18la, which enhances the expression of pluripotency genes.

-

Cancer Progression: In glioma, the GTPSCS/p300 complex drives H3K18la and the expression of oncogenic genes like GDF15, promoting tumor proliferation and radioresistance. Similarly, the ACSS2-KAT2A pathway promotes the expression of genes involved in tumor growth and immune evasion, such as those in the Wnt/β-catenin and NF-κB pathways, as well as PD-L1.

-

Neuronal Plasticity: Lactate has been shown to induce the expression of synaptic plasticity-related immediate-early genes such as Arc, c-Fos, and Zif268 in an NMDA receptor-dependent manner.

Quantitative Data

The cellular concentration of lactoyl-CoA is significantly lower than that of other major short-chain acyl-CoAs, suggesting that it may be a rate-limiting substrate for lactoylation under certain conditions.

Table 1: Cellular Concentrations of Lactoyl-CoA and Other Acyl-CoAs

| Acyl-CoA | Concentration (pmol/106 HepG2 cells) | Reference(s) |

|---|---|---|

| Acetyl-CoA | 10.644 | |

| Succinyl-CoA | 25.467 | |

| Propionyl-CoA | 3.532 | |

| Crotonoyl-CoA | 0.032 |

| Lactoyl-CoA | 0.011 | |

Table 2: Kinetic Parameters of Enzymes Involved in Lactoyl-CoA Metabolism

| Enzyme | Substrate | Km | Reference(s) |

|---|---|---|---|

| GTPSCS | Lactate | 15.32 ± 1.28 mM | |

| p300 | Acetyl-CoA | ~0.5-10 µM (varies by histone site) | |

| GCN5 | Acetyl-CoA | 0.62 ± 0.14 µM (human) |

| HDAC8 | Acetylated Peptide | Varies widely (µM to mM range) | |

Note: Kinetic data for p300 and GCN5 with lactoyl-CoA as a substrate are not yet well-defined in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of lactoyl-CoA and lysine lactoylation.

Synthesis of L-Lactoyl-CoA

This protocol is adapted from previously described methods.

-

Activation of L-lactic acid:

-

Dissolve L-lactic acid (1.0 mmol) and N-hydroxysuccinimide (NHS) (1.0 mmol) in anhydrous tetrahydrofuran (THF).

-

Add a solution of dicyclohexylcarbodiimide (DCC) (1.0 mmol) in THF dropwise to the lactic acid solution at room temperature with stirring.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the resulting dicyclohexylurea precipitate by vacuum filtration.

-

Condense the filtrate under reduced pressure to yield L-lactyl-NHS, which can be used without further purification.

-

-

Coupling to Coenzyme A:

-

Dissolve Coenzyme A (e.g., 33 µmol) in an aqueous bicarbonate solution (e.g., 0.5 M, pH 8).

-

Add a solution of L-lactyl-NHS (e.g., 50 µmol) in methanol to the Coenzyme A solution.

-

Stir at room temperature for approximately 3 hours.

-

Neutralize the reaction with trifluoroacetic acid (TFA).

-

-

Purification:

-

Immediately purify the crude product by C18-reversed-phase chromatography using a water/acetonitrile gradient with 0.05% TFA.

-

In Vitro Histone Lactoylation Assay

This representative protocol is based on the known function of p300 as a lactoyl-transferase.

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

-

In a microcentrifuge tube, combine recombinant p300 enzyme, histone H3 or H4 substrate (or peptides thereof), and the reaction buffer.

-

Initiate the reaction by adding L-lactoyl-CoA to a final concentration in the low micromolar range.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Stopping the Reaction:

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-lactyllysine antibody.

-

Alternatively, for quantitative analysis, the reaction can be quenched and analyzed by mass spectrometry.

-

Mass Spectrometry-Based Analysis of Lysine Lactoylation

This protocol provides a general workflow for the identification and quantification of lactoylation sites.

Figure 2: Mass Spectrometry Workflow for Lactoylation Analysis.

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a buffer containing protease and deacetylase/delactylase inhibitors.

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest proteins into peptides using a protease such as trypsin.

-

-

Enrichment of Lactoylated Peptides:

-

Incubate the peptide mixture with agarose beads conjugated to a pan-specific anti-lactyllysine antibody to enrich for lactoylated peptides.

-

Wash the beads extensively to remove non-specifically bound peptides.

-

Elute the enriched peptides.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography coupled online to a high-resolution mass spectrometer.

-

Acquire tandem mass spectra (MS/MS) of the peptide ions.

-

-

Data Analysis:

-

Search the MS/MS data against a protein database to identify peptide sequences.

-

Include lactylation (+72.021 Da) as a variable modification on lysine residues.

-

Use software such as MaxQuant or Spectronaut for protein identification and label-free quantification.

-

CUT&RUN for Genomic Profiling of Histone Lactoylation

This protocol is adapted from published methods for Cleavage Under Targets & Release Using Nuclease (CUT&RUN).

-

Cell Preparation and Immobilization:

-

Harvest fresh or lightly fixed cells.

-

Bind the cells to activated Concanavalin A-coated magnetic beads.

-

-

Permeabilization and Antibody Incubation:

-

Permeabilize the cells with a digitonin-containing buffer.

-

Incubate with a primary antibody specific for the histone lactoylation mark of interest (e.g., anti-H3K18la). Include positive (e.g., anti-H3K4me3) and negative (e.g., IgG isotype) controls.

-

-

pAG-MNase Binding and Activation:

-

Incubate the antibody-bound cells with a protein A/G-Micrococcal Nuclease (pAG-MNase) fusion protein.

-

Activate the MNase by adding Ca2+, leading to the cleavage of DNA surrounding the antibody-bound chromatin.

-

-

Fragment Release and DNA Purification:

-

Stop the reaction and release the cleaved chromatin fragments.

-

Separate the magnetic beads (containing bulk chromatin) from the supernatant (containing the targeted fragments).

-

Purify the DNA from the supernatant.

-

-

Analysis:

-

Quantify the enriched DNA by qPCR for specific target loci or prepare libraries for next-generation sequencing (NGS) to obtain a genome-wide profile of the histone lactoylation mark.

-

Conclusion and Future Directions

The discovery of lactoyl-CoA as a signaling metabolite that fuels lysine lactoylation has opened a new frontier in our understanding of how cellular metabolism and epigenetic regulation are intertwined. This guide has provided a comprehensive overview of the current knowledge in this rapidly evolving field, from the molecular pathways of lactoyl-CoA synthesis to the functional consequences of the PTM it enables.

Several key questions remain to be addressed:

-

What is the full spectrum of lactoyl-CoA synthetases and their regulation in different cellular contexts and tissues?

-

What is the complete repertoire of "reader" proteins for lysine lactoylation, and how do they translate this mark into specific downstream signals?

-

What is the interplay between enzymatic and non-enzymatic lactoylation pathways?

-

What is the therapeutic potential of targeting the writers, erasers, and readers of lactoylation in diseases such as cancer and inflammatory disorders?

The experimental protocols and conceptual frameworks presented here provide a foundation for researchers to further explore these questions and unravel the full complexity of lactoyl-CoA-mediated signaling.

References

The Enigmatic Genesis of (R)-Lactoyl-CoA in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-lactoyl-CoA is an emerging metabolite of significant interest, acting as the acyl donor for the recently discovered post-translational modification, lysine lactoylation. This modification, particularly on histones, provides a direct link between cellular metabolic states, such as the Warburg effect, and epigenetic regulation of gene expression. Understanding the biosynthetic pathway of this compound is therefore critical for elucidating its role in physiology and disease, and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in mammalian cells, including quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling cascades. While the upstream pathway leading to the precursor D-lactate is well-characterized, the specific mammalian enzyme responsible for the final conversion to this compound remains an active area of investigation.

The Upstream Biosynthetic Pathway: From Glucose to D-Lactate

The primary route for the synthesis of D-lactate, the stereospecific precursor of this compound, is the methylglyoxal pathway, a branch of glycolysis. This pathway becomes particularly active under conditions of high glycolytic flux.

Formation of Methylglyoxal

Under conditions of high glucose uptake, the glycolytic intermediates dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) can be non-enzymatically converted to the highly reactive dicarbonyl compound, methylglyoxal (MG). This reaction involves the spontaneous elimination of a phosphate group.[1]

The Glyoxalase System: Detoxification of Methylglyoxal and Production of D-Lactate

The detoxification of the cytotoxic methylglyoxal is carried out by the ubiquitous glyoxalase system, which consists of two enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), and requires glutathione (GSH) as a cofactor.[2] This system catalyzes the conversion of methylglyoxal to D-lactate.[3]

-

Glyoxalase I (GLO1): Methylglyoxal spontaneously reacts with GSH to form a hemithioacetal. GLO1 then catalyzes the isomerization of this hemithioacetal to S-D-lactoylglutathione.[3]

-

Glyoxalase II (GLO2): GLO2 hydrolyzes S-D-lactoylglutathione to regenerate GSH and produce D-lactate.[3]

The net reaction of the glyoxalase system is the conversion of one molecule of methylglyoxal to one molecule of D-lactate.

The Final Step: A Missing Link in Mammalian Biochemistry

The conversion of D-lactate to this compound is the final and currently least understood step in the biosynthesis of this critical metabolite. As of the current body of scientific literature, a specific mammalian "lactoyl-CoA synthetase" or transferase that directly activates D-lactate to its CoA thioester has not been definitively identified. While bacterial propionyl-CoA transferases have been shown to exhibit broad substrate specificity and can utilize lactate, a homologous enzyme with this function for D-lactate in mammals is yet to be characterized. The existence of this compound in mammalian cells and its role in enzymatic lactoylation strongly suggest that such an enzyme exists, and its discovery is a key area for future research.

Quantitative Data

This compound is a low-abundance acyl-CoA in mammalian cells and tissues. Its concentration is comparable to that of crotonyl-CoA but is significantly lower than major acyl-CoAs such as acetyl-CoA, succinyl-CoA, and propionyl-CoA.

| Metabolite | Concentration in HepG2 Cells (pmol/10^6 cells) | Concentration in Mouse Heart (pmol/mg wet weight) | Reference |

| Lactoyl-CoA | 0.011 ± 0.003 | 0.0172 | |

| Crotonoyl-CoA | 0.032 ± 0.015 | Not Reported | |

| Acetyl-CoA | 10.644 ± 1.364 | Not Reported | |

| Succinyl-CoA | 25.467 ± 2.818 | Not Reported | |

| Propionyl-CoA | 3.532 ± 0.652 | Not Reported |

Table 1: Concentrations of Lactoyl-CoA and other short-chain acyl-CoAs in mammalian cells and tissues.

Experimental Protocols

The detection and quantification of the low-abundance this compound requires sensitive and specific analytical methods. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is the current gold standard.

Synthesis of Lactoyl-CoA Standard

A pure standard is essential for the accurate identification and quantification of lactoyl-CoA.

-

Procedure: L-lactic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) to form L-lactyl-NHS. The L-lactyl-NHS is then reacted with Coenzyme A trilithium salt in a solution of sodium bicarbonate in water/methanol. The resulting lactoyl-CoA can be purified by preparative HPLC.

-

Characterization: The identity and purity of the synthesized lactoyl-CoA should be confirmed by 1H NMR and LC-HRMS. For HRMS, the [MH]+ ion for lactoyl-CoA is expected at m/z 840.1436.

Acyl-CoA Extraction from Mammalian Cells

-

Materials:

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

-

Internal standard (e.g., isotopically labeled acyl-CoA)

-

Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

-

Methanol

-

25 mM ammonium acetate in methanol

-

5% (w/v) 5-sulfosalicylic acid (SSA) in HPLC-grade water

-

-

Protocol:

-

Aspirate the culture medium from adherent cells.

-

Immediately add 1 mL of ice-cold 10% TCA to the plate.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Spike the sample with an internal standard.

-

Sonicate the sample (e.g., 12 x 0.5 s pulses).

-

Pellet the protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

-

Purify the cleared supernatant using an SPE column:

-

Wash the column with 1 mL of methanol.

-

Equilibrate the column with 1 mL of water.

-

Load the sample.

-

Desalt the column with 1 mL of water.

-

Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 55 µL of 5% SSA.

-

LC-HRMS Parameters for Lactoyl-CoA Quantification

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Plus).

-

Chromatography:

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phases: A gradient of mobile phase A (e.g., 2% acetonitrile in 100 mM ammonium formate, pH 5.0) and mobile phase B (e.g., methanol) can be used for separation.

-

Flow Rate: A flow rate of around 40 µl/min is typical for microLC systems.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI).

-

Detection: Full scan MS and targeted MS/MS (parallel reaction monitoring, PRM) can be used.

-

Precursor Ion (m/z): 840.1436 for [M+H]+ of lactoyl-CoA.

-

Fragment Ions (m/z): Major product ions for lactoyl-CoA include those corresponding to the CoA moiety.

-

-

Quantification: Quantification is achieved by comparing the peak area of endogenous lactoyl-CoA to that of the internal standard. A calibration curve generated with the synthetic lactoyl-CoA standard should be used for absolute quantification.

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound in mammalian cells.

References

The Enzymatic Synthesis of (R)-Lactoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-lactoyl-CoA is a critical intermediate in various metabolic pathways and has garnered significant interest as a precursor for the biosynthesis of biodegradable and biocompatible lactate-based copolymers.[1][2] Furthermore, its role as a donor for the recently discovered post-translational modification, lysine lactoylation, has implicated it in cellular signaling and gene regulation.[3][4][5] This guide provides an in-depth overview of the enzymes responsible for this compound production, their biochemical characteristics, the experimental protocols for their study, and their metabolic context.

Core Enzymes in this compound Production: Acetyl-CoA:Lactate CoA-Transferases

The primary enzymes identified for the production of this compound are Acetyl-CoA: lactate CoA-transferases (ALCTs). These enzymes catalyze the transfer of a CoA moiety from acetyl-CoA to lactate, forming lactoyl-CoA and acetate. A systematic study of ALCTs has led to the identification and characterization of several novel enzymes with potential applications in metabolic engineering and biocatalysis.

Quantitative Analysis of ALCTs

A comparative summary of the kinetic parameters for various ALCTs is presented below. The data highlights the catalytic efficiency of these enzymes with respect to their substrates, D-lactate and acetyl-CoA.

| Enzyme | Source Organism | Specific Activity (U/mg) | Catalytic Efficiency (kcat/Km) for D-Lactate (s⁻¹mM⁻¹) | Catalytic Efficiency (kcat/Km) for Acetyl-CoA (s⁻¹mM⁻¹) |

| ME-PCT | Megasphaera elsdenii | 13.5 | 84.18 | 264.22 |

| MS-ALCT | Megasphaera sp. DISK 18 | 8.2 | 55.43 | 158.76 |

| CL-ALCT | Clostridium lactatifermentans An75 | 6.5 | 42.11 | 120.54 |

| FB-ALCT | Firmicutes bacterium CAG: 466 | 5.8 | 35.87 | 105.67 |

| CP-PCT | Clostridium propionicum | 4.1 | 25.34 | 78.91 |

Data synthesized from a study on the screening and characterization of CoA-transferases.

Metabolic Pathways Involving this compound

This compound is a key node in several metabolic pathways, most notably in propanoate metabolism, also known as the acrylate pathway. In this pathway, (R)-lactate is first converted to this compound, which is then dehydrated to acryloyl-CoA by the enzyme lactoyl-CoA dehydratase. Acryloyl-CoA is subsequently reduced to propionyl-CoA, a precursor for propionate synthesis.

Caption: The Acrylate Pathway for Propionate Synthesis.

In mammalian systems, lactoyl-CoA has been identified as a substrate for lysine lactoylation, a post-translational modification of proteins, including histones. This suggests a link between cellular metabolic states, particularly lactate levels, and the regulation of gene expression.

Caption: Lactoyl-CoA as a Donor for Histone Lactoylation.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of enzymes involved in this compound production. The following sections outline the key experimental protocols.

Enzyme Expression and Purification

-

Gene Synthesis and Cloning : The amino acid sequences of target ALCTs are codon-optimized for expression in Escherichia coli and synthesized. The genes are then cloned into an appropriate expression vector, such as pET-28a(+), which often includes a His-tag for purification.

-

Protein Expression : The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an optical density (OD600) of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.

-

Cell Lysis and Protein Purification : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Purity Analysis : The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assay

The activity of ALCTs is typically determined by monitoring the formation of lactoyl-CoA or acetate. A common method involves a coupled-enzyme assay or direct measurement by high-performance liquid chromatography (HPLC).

-

Reaction Mixture : The standard reaction mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 8.0), a specific concentration of D-lactate (e.g., 50 mM), acetyl-CoA (e.g., 1 mM), and the purified enzyme.

-

Reaction Conditions : The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Quantification by HPLC : The reaction is stopped by the addition of an acid (e.g., perchloric acid). After centrifugation to remove precipitated protein, the supernatant is analyzed by HPLC using a C18 column. The concentration of the product (e.g., acetate or lactoyl-CoA) is determined by comparing the peak area to a standard curve.

-

Definition of Enzyme Activity : One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Caption: Experimental Workflow for ALCT Characterization.

Concluding Remarks

The study of enzymes that produce this compound is a rapidly evolving field with significant implications for biotechnology and medicine. The identification and characterization of novel, efficient ALCTs provide valuable tools for the bio-based production of valuable chemicals. Furthermore, unraveling the role of this compound in cellular regulation through protein lactoylation opens new avenues for understanding and potentially targeting disease states characterized by altered metabolism. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to explore this exciting area of biochemistry.

References

- 1. Screening, expression, purification and characterization of CoA-transferases for lactoyl-CoA generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepdyve.com [deepdyve.com]

- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Subcellular Localization of (R)-Lactoyl-CoA Pools

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of epigenetics has identified novel post-translational modifications that provide a crucial link between cellular metabolism and gene regulation. Among these, lysine lactoylation, which involves the transfer of a lactoyl group from lactoyl-coenzyme A (CoA) to lysine residues on histones and other proteins, has emerged as a significant player in various physiological and pathological processes. The stereochemistry of the lactate precursor is critical, with (R)-lactate and (S)-lactate having distinct metabolic fates. This guide focuses on (R)-lactoyl-CoA, a key metabolite in this pathway, and delves into the methodologies required to elucidate its subcellular distribution, a critical factor in understanding its biological function.

While the existence and total cellular concentrations of lactoyl-CoA have been confirmed, specific quantitative data on the subcellular distribution of the (R)-isoform remains a frontier in metabolic research. This technical whitepaper provides a comprehensive overview of the experimental approaches necessary to determine the localization of this compound pools within the cytoplasm, mitochondria, and nucleus, and presents the currently available quantitative data for total lactoyl-CoA.

Quantitative Landscape of Lactoyl-CoA

To date, published research has focused on the quantification of total lactoyl-CoA in mammalian cells and tissues, without specific differentiation of the (R)- and (S)-isomers in subcellular compartments. The available data underscores the low abundance of lactoyl-CoA relative to other short-chain acyl-CoAs.

| Cell/Tissue Type | Metabolite | Concentration (pmol/10^6 cells) | Concentration (pmol/mg tissue wet weight) | Reference |

| HepG2 cells | Lactoyl-CoA | 0.011 | N/A | [1][2] |

| Crotonyl-CoA | 0.033 | N/A | [1] | |

| Acetyl-CoA | ~2.75 - ~8.25 | N/A | ||

| Propionyl-CoA | ~0.33 | N/A | ||

| Succinyl-CoA | ~3.3 | N/A | ||

| Mouse Heart | Lactoyl-CoA | N/A | 0.0172 |

N/A: Not Applicable or Not Available

Experimental Protocols for Determining Subcellular Localization

The investigation into the subcellular localization of this compound necessitates a multi-faceted approach, combining meticulous cell fractionation with highly sensitive analytical techniques.

Subcellular Fractionation: Isolating the Organelles

The primary and most critical step is the separation of cellular components while preserving the integrity of the metabolite pools. Non-aqueous fractionation (NAF) is often considered the method of choice for analyzing the subcellular distribution of metabolites as it minimizes the risk of their redistribution or interconversion during the procedure.

Detailed Protocol for Non-Aqueous Fractionation:

-

Cell Harvesting and Quenching:

-

Culture cells to the desired confluency.

-

Rapidly wash the cells with an ice-cold phosphate-buffered saline (PBS) to remove extracellular medium.

-

Immediately quench metabolism by adding a liquid nitrogen-chilled solvent, such as a methanol/water mixture (e.g., 80:20 v/v) at -80°C. This step is crucial to halt all enzymatic activity.

-

Scrape the cells in the quenching solution and collect the cell suspension.

-

-

Lyophilization and Homogenization:

-

Centrifuge the cell suspension at a low speed to pellet the cellular material.

-

Remove the supernatant and freeze-dry (lyophilize) the cell pellet to remove all water.

-

Homogenize the dried pellet into a fine powder using a ball mill or a similar device.

-

-

Density Gradient Centrifugation:

-

Prepare a density gradient using a mixture of organic solvents, such as tetrachloroethylene and heptane, in a centrifuge tube. The gradient is designed to separate cellular components based on their density.

-

Resuspend the homogenized cell powder in a small volume of the densest gradient solvent and layer it on top of the prepared gradient.

-

Centrifuge the gradient at high speed for a specified time and temperature. This will cause the different subcellular components (nuclei, mitochondria, cytoplasm) to migrate to their isopycnic points within the gradient.

-

-

Fraction Collection and Marker Enzyme Analysis:

-

Carefully collect fractions from the top to the bottom of the gradient.

-

For each fraction, perform assays for well-established marker enzymes to determine the proportion of each subcellular compartment present.

-

Cytoplasm: Phosphoenolpyruvate carboxylase

-

Mitochondria: Citrate synthase or succinate dehydrogenase

-

Nucleus: Lactate dehydrogenase (nuclear isoform) or specific histone proteins

-

-

The distribution of these markers across the fractions will provide a profile of the separation efficiency.

-

Quantification of this compound by LC-MS/MS

Once the subcellular fractions are obtained, the concentration of this compound in each fraction needs to be determined using a highly sensitive and specific analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Protocol for LC-MS/MS Analysis:

-

Metabolite Extraction from Fractions:

-

To each collected subcellular fraction, add an ice-cold extraction solvent, typically a mixture of acetonitrile, methanol, and water, often with a small amount of acid (e.g., formic acid) to improve stability.

-

Include an isotopically labeled internal standard, such as 13C315N1-lactoyl-CoA, to correct for extraction efficiency and matrix effects.

-

Vortex the samples vigorously and then centrifuge at high speed to pellet any precipitated proteins and other debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a reverse-phase chromatography column (e.g., a C18 column).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to separate lactoyl-CoA from other acyl-CoAs and interfering compounds.

-

-

Mass Spectrometry Detection and Quantification:

-

The eluent from the chromatography column is introduced into the mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode for targeted quantification.

-

Specific precursor-to-product ion transitions for both this compound and its isotopically labeled internal standard are monitored.

-

The concentration of this compound in each fraction is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with a synthetic this compound standard.

-

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the metabolic pathways involving this compound, the following diagrams are provided.

Conclusion

Determining the subcellular localization of this compound is a critical next step in understanding its role in cellular physiology and disease. While direct quantitative data on its distribution is not yet available, the experimental framework outlined in this guide provides a clear path forward for researchers in this field. The combination of non-aqueous fractionation and advanced mass spectrometry techniques will be instrumental in mapping the subcellular landscape of this important metabolite, ultimately shedding light on the intricate connections between metabolism, epigenetics, and cellular function. This knowledge is paramount for the development of novel therapeutic strategies targeting metabolic pathways that influence gene expression.

References

The Glycolytic-Lactoyl-CoA Axis: A Technical Deep-Dive into a Novel Metabolic-Epigenetic Link

For Immediate Release

This technical guide provides an in-depth exploration of the burgeoning field connecting the fundamental metabolic pathway of glycolysis to the formation of (R)-lactoyl-CoA and its subsequent role in protein lactoylation, a novel post-translational modification (PTM). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core mechanisms, quantitative data, and experimental approaches in this exciting area of cellular metabolism and epigenetic regulation.

Introduction: From Glucose Catabolism to a New Epigenetic Signal

This guide will dissect the biochemical steps from glycolysis to this compound formation, present the current quantitative understanding of this metabolite, detail the experimental protocols for its study, and visualize the key pathways and workflows.

The Glycolytic Pathway: The Source of Lactate Precursors

Glycolysis is a sequence of ten enzyme-catalyzed reactions occurring in the cytosol that breaks down a molecule of glucose into two molecules of pyruvate. This process yields a net production of two molecules of ATP and two molecules of NADH.

Under aerobic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle. However, under anaerobic conditions, or in cells with high glycolytic rates (such as cancer cells, a phenomenon known as the Warburg effect), pyruvate is reduced to lactate in the cytoplasm by the enzyme lactate dehydrogenase (LDH). This reaction is crucial for regenerating the NAD+ consumed during glycolysis, thereby allowing ATP production to continue.

The Formation of this compound

While the glycolytic origin of lactate is well-established, the precise biochemical pathway for the synthesis of lactoyl-CoA in mammalian cells is an area of active investigation. Two primary mechanisms have been proposed for the lactoylation of proteins: one dependent on lactoyl-CoA and another involving lactoyl-glutathione.

The enzymatic conversion of lactate to lactoyl-CoA has not been fully elucidated in metazoans, and there is no described lactoyl-CoA synthetase or transferase analogous to acetyl-CoA synthetase. However, the dependence of in vitro lactoylation on both the writer enzyme p300 and lactoyl-CoA strongly suggests that lactoyl-CoA is a key intermediate. It is hypothesized that an existing acyl-CoA synthetase may perform this function with low efficiency or that a yet-to-be-identified enzyme is responsible.

In some bacteria, the acrylate pathway involves the conversion of lactate to lactoyl-CoA, which is then dehydrated to acryloyl-CoA. Whether a similar enzymatic activity exists in mammalian cells to produce lactoyl-CoA from lactate remains an open question.

The current model posits that lactate, derived from glycolysis, is converted into lactoyl-CoA, which then serves as the acyl donor for lysine lactoylation, a reaction catalyzed by writer enzymes such as p300. This process is reversible, with "eraser" enzymes like HDAC1/2/3 and SIRT2 capable of removing the modification.

Quantitative Data on Lactoyl-CoA Abundance

The quantification of lactoyl-CoA has been challenging due to its low cellular abundance. Recent advances in liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have enabled the first quantitative measurements of this metabolite in mammalian cells and tissues.

| Sample Type | Metabolite | Concentration | Comparison | Reference |

| Cell Culture (unspecified) | Lactoyl-CoA | 1.14 × 10⁻⁸ pmol per cell | Similar to crotonyl-CoA | |

| Mouse Heart Tissue | Lactoyl-CoA | 0.0172 pmol mg⁻¹ wet weight | 20-350 times lower than acetyl-CoA, propionyl-CoA, and succinyl-CoA |

These data highlight that lactoyl-CoA is a low-abundance acyl-CoA species, suggesting that its formation may be a tightly regulated or inefficient process. Its levels are comparable to other signaling-related acyl-CoAs like crotonyl-CoA, but significantly lower than those involved in central carbon metabolism.

Experimental Protocols

Quantification of Lactoyl-CoA by LC-HRMS

The following protocol is adapted from published methods for the detection and quantification of lactoyl-CoA in mammalian cells.

1. Sample Preparation and Acyl-CoA Extraction:

-

Aspirate media from attached cells on a 10 cm plate.

-

Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in water.

-

Scrape cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

-

Spike the sample with a known amount of a synthesized isotopic internal standard (e.g., ¹³C₃¹⁵N₁-lactoyl-CoA) for accurate quantification.

-

Sonicate the sample with 12 x 0.5-second pulses.

-

Pellet the protein by centrifugation at 17,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the acyl-CoAs for LC-HRMS analysis.

2. LC-HRMS Analysis:

-

Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Separate acyl-CoAs using a C18 reversed-phase column.

-

Employ a gradient of solvents, for example:

-

Solvent A: 0.05% trifluoroacetic acid (TFA) in water

-

Solvent B: Acetonitrile

-

Gradient: 0-2 column volumes (CV), 0% B; 2-12 CV, 0-50% B; 12-13 CV, 50-100% B; 13-25 CV, 100% B.

-

-

Detect lactoyl-CoA by its specific mass-to-charge ratio (m/z) in positive ion mode. The [M+H]⁺ ion for lactoyl-CoA is m/z = 840.1436.

-

Confirm the identity of the peak by matching the retention time and MS/MS fragmentation pattern to a synthetic lactoyl-CoA standard.

Conclusion and Future Directions

The discovery of the link between glycolysis, lactoyl-CoA, and protein lactoylation has opened a new frontier in our understanding of how cellular metabolism directly influences the epigenetic landscape. The pathway provides a mechanism by which changes in glycolytic flux, common in physiology (e.g., exercise) and pathology (e.g., cancer), can be translated into altered gene expression programs.

Key questions remain to be answered:

-

What is the definitive enzymatic machinery responsible for synthesizing lactoyl-CoA from lactate in mammalian cells?

-

What are the kinetic parameters of this reaction, and how is it regulated?

-

Beyond p300, what other "writer" and "reader" proteins are involved in the lactoylation signaling cascade?

The elucidation of these mechanisms holds significant promise for drug development. Targeting the enzymes that produce lactoyl-CoA or mediate its transfer to proteins could offer novel therapeutic strategies for diseases characterized by metabolic dysregulation, such as cancer, fibrosis, and inflammatory disorders. Continued research into this glycolytic-lactoyl-CoA axis is essential to fully harness its therapeutic potential.

References

(R)-Lactoyl-CoA and the Warburg Effect: A Nexus of Metabolism and Epigenetics in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Warburg effect, a hallmark of cancer metabolism, is characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen. For decades, lactate was considered a mere metabolic byproduct. However, recent discoveries have unveiled its profound role as a signaling molecule that directly links metabolic reprogramming to epigenetic regulation through the formation of (R)-lactoyl-Coenzyme A ((R)-lactoyl-CoA). This novel acyl-CoA serves as a substrate for a post-translational modification known as lactylation, primarily on histone proteins, thereby influencing gene expression and promoting a malignant phenotype. This technical guide provides a comprehensive overview of the role of this compound in the context of the Warburg effect in cancer, detailing its biosynthesis, its impact on histone lactylation, and the downstream consequences for cancer progression. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to equip researchers and drug development professionals with the necessary knowledge to explore this exciting new frontier in cancer biology.

The Warburg Effect and the Rise of Lactate

Cancer cells exhibit a fundamental shift in their energy metabolism, favoring aerobic glycolysis over oxidative phosphorylation, a phenomenon termed the Warburg effect. This metabolic reprogramming leads to the conversion of a majority of incoming glucose into lactate, which is then exported from the cell, acidifying the tumor microenvironment. While this process is less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation, it provides a rapid means of generating ATP and essential biosynthetic precursors to support rapid cell proliferation. A key consequence of the Warburg effect is the significant accumulation of lactate within the tumor microenvironment, with concentrations reaching up to 20-30 mM. This lactate is no longer viewed as a waste product but as a critical oncometabolite.

Biosynthesis of this compound: The Molecular Link

The conversion of lactate into a biologically active molecule for epigenetic modification requires its activation to this compound. This process can occur through two primary pathways:

-

Enzymatic Pathway: While the specific enzymes responsible for the direct conversion of lactate to lactoyl-CoA in mammalian cancer cells are still under active investigation, evidence suggests that certain members of the acyl-CoA synthetase (ACSS) family may possess this activity.[1] These enzymes typically activate short-chain fatty acids, and their potential promiscuity with lactate is a key area of research. Molecular docking and simulation studies have suggested that acetyl-CoA synthetase could potentially convert lactate into lactoyl-CoA.[1]

-

Non-Enzymatic Pathway via the Glyoxalase System: A significant source of lactoyl-groups for protein modification arises from the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. The glyoxalase system, comprising glyoxalase 1 (GLO1) and glyoxalase 2 (GLO2), converts methylglyoxal into D-lactate. In this process, methylglyoxal reacts with glutathione (GSH) to form hemithioacetal, which is then converted by GLO1 to S-D-lactoylglutathione.[2] This lactoylglutathione can then non-enzymatically transfer its lactoyl group to lysine residues on proteins.

This compound as a Substrate for Histone Lactylation

This compound serves as the primary donor of the lactoyl group for the enzymatic lactylation of proteins, particularly histones. This post-translational modification occurs on lysine residues and is catalyzed by histone acetyltransferases (HATs), most notably p300 and CBP, which act as "writers" of this epigenetic mark.[3] The lactylation of histone tails neutralizes their positive charge, which is thought to weaken their interaction with the negatively charged DNA backbone, leading to a more open chromatin structure and facilitating gene transcription.

Signaling Pathways and Downstream Effects

The accumulation of this compound and subsequent histone lactylation have profound effects on cancer cell biology, influencing gene expression programs that promote proliferation, metastasis, and therapeutic resistance.

Quantitative Data

The following tables summarize the available quantitative data on this compound and related metabolites in the context of cancer.

Table 1: this compound and Other Acyl-CoA Concentrations in HepG2 Cells [4]

| Acyl-CoA | Concentration (pmol/10^6 cells) | Standard Deviation |

| Acetyl-CoA | 10.644 | 1.364 |

| Succinyl-CoA | 25.467 | 2.818 |

| Propionyl-CoA | 3.532 | 0.652 |

| Lactoyl-CoA | 0.011 | 0.003 |

| Crotonoyl-CoA | 0.032 | 0.015 |

Table 2: this compound Concentration in Mouse Heart Tissue

| Condition | This compound (pmol/mg) | Standard Deviation |

| Fed | 0.0172 | - |

| Fasted | 0.0187 | - |

Table 3: Relative Lactoylglutathione Levels in Non-Small Cell Lung Cancer (NSCLC)

| Tissue | Relative Lactoylglutathione Level |

| Normal Lung | Lower |

| NSCLC Tumor | Higher |

Table 4: Glyoxalase I and II Activity in Human Breast Carcinoma

| Enzyme | Normal Breast Tissue | Breast Carcinoma |

| Glyoxalase I | Lower Activity | Higher Activity |

| Glyoxalase II | Lower Activity | Higher Activity |

Experimental Protocols

Quantification of this compound by LC-HRMS

This protocol is adapted from the method described for the quantification of acyl-CoAs in mammalian cells and tissues.

Materials:

-

Ice-cold 10% (w/v) trichloroacetic acid (TCA)

-

Acyl-CoA internal standards

-

Oasis HLB 1cc (30 mg) SPE columns

-

LC-HRMS system (e.g., Thermo Q Exactive)

Procedure:

-

Cell Lysis and Extraction:

-

Aspirate media from cultured cells.

-

Add 1 mL of ice-cold 10% TCA to the plate.

-

Scrape cells and transfer the lysate to a microfuge tube.

-

Spike the sample with a known amount of acyl-CoA internal standards.

-

Sonicate the sample on ice.

-

Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet protein.

-

-

Solid-Phase Extraction (SPE):

-

Condition the Oasis HLB SPE column with methanol followed by water.

-

Load the cleared supernatant from the previous step onto the column.

-

Wash the column with water.

-

Elute the acyl-CoAs with methanol.

-

Dry the eluate under a stream of nitrogen.

-

-

LC-HRMS Analysis:

-

Reconstitute the dried sample in an appropriate buffer (e.g., 5% acetonitrile in water).

-

Inject the sample onto a C18 reverse-phase column.

-

Perform a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detect and quantify this compound using high-resolution mass spectrometry in positive ion mode, monitoring for its specific m/z.

-

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. ASF1A-dependent P300-mediated histone H3 lysine 18 lactylation promotes atherosclerosis by regulating EndMT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Lactoyl-CoA: A Key Epigenetic Regulator in Immunometabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The field of immunometabolism has unveiled a profound interplay between metabolic pathways and immune cell function. Once considered a mere byproduct of glycolysis, lactate is now recognized as a critical signaling molecule that shapes the immune response. A key downstream effector of lactate signaling is the recently discovered post-translational modification, histone lysine lactylation, which is mediated by (R)-lactoyl-CoA. This technical guide provides a comprehensive overview of the function of this compound in immunometabolism, with a focus on its role in epigenetic regulation, immune cell polarization, and potential as a therapeutic target. We will delve into the quantitative aspects of this compound metabolism, detailed experimental protocols for its study, and the signaling pathways it influences.

Metabolism and Function of this compound